molecular formula C12H23NO2 B6238345 tert-butyl N-cyclohexyl-N-methylcarbamate CAS No. 907209-76-1

tert-butyl N-cyclohexyl-N-methylcarbamate

Cat. No. B6238345
CAS RN: 907209-76-1
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl N-cyclohexyl-N-methylcarbamate (TB-CHMC) is an organic compound with a unique chemical structure and a variety of uses. It is a white crystalline solid with a melting point of 98-99°C and a boiling point of 210°C. TB-CHMC is used as a reagent in organic synthesis and has a wide range of applications in the field of scientific research.

Scientific Research Applications

Tert-butyl N-cyclohexyl-N-methylcarbamate has a variety of scientific research applications. It can be used to synthesize a variety of bioactive compounds, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It is also used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on the environment. Additionally, this compound can be used to study the structure and function of proteins, and to study the interactions between proteins and other molecules.

Mechanism of Action

Tert-butyl N-cyclohexyl-N-methylcarbamate acts as a reagent in organic synthesis, which means that it is used to facilitate chemical reactions. Specifically, it can be used to catalyze the formation of a variety of compounds, including those with biological activity. It can also be used to modify the structure of existing molecules, such as proteins, to create new compounds with specific properties.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. Additionally, it has been shown to inhibit the release of histamine and other inflammatory mediators, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-cyclohexyl-N-methylcarbamate in lab experiments is its low toxicity. It has been shown to be non-toxic and non-irritating to the skin, eyes, and respiratory system. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively low boiling point, which can limit its use in certain applications.

Future Directions

Tert-butyl N-cyclohexyl-N-methylcarbamate has a variety of potential future directions. It could be used to develop new drugs and treatments, as well as to study the effects of existing drugs and treatments. Additionally, it could be used to study the effects of environmental pollutants on the environment. Additionally, it could be used to study the structure and function of proteins, and to study the interactions between proteins and other molecules. Finally, it could be used to develop new catalysts for organic synthesis.

Synthesis Methods

Tert-butyl N-cyclohexyl-N-methylcarbamate can be synthesized from cyclohexyl isocyanate and t-butyl alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction yields a white crystalline solid with a melting point of 98-99°C and a boiling point of 210°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-cyclohexyl-N-methylcarbamate can be achieved through a two-step reaction process. The first step involves the synthesis of N-cyclohexyl-N-methylcarbamoyl chloride, which is then reacted with tert-butanol to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Methyl chloroformate", "Tert-butanol", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of N-cyclohexyl-N-methylcarbamoyl chloride", "1.1. In a 250 mL round-bottom flask, add 10 mL of cyclohexylamine and 10 mL of ethyl acetate.", "1.2. Cool the mixture to 0°C using an ice bath.", "1.3. Slowly add 10 mL of methyl chloroformate to the mixture while stirring vigorously.", "1.4. Allow the reaction to proceed for 1 hour at room temperature.", "1.5. Add 10 mL of water to the reaction mixture and stir for 5 minutes.", "1.6. Separate the organic layer and wash it with 10 mL of water.", "1.7. Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "1.8. Concentrate the solution under reduced pressure to obtain N-cyclohexyl-N-methylcarbamoyl chloride as a colorless liquid.", "Step 2: Synthesis of tert-butyl N-cyclohexyl-N-methylcarbamate", "2.1. In a 100 mL round-bottom flask, add 5 mL of tert-butanol and 5 mL of ethyl acetate.", "2.2. Add 5 mL of N-cyclohexyl-N-methylcarbamoyl chloride to the flask and stir the mixture for 1 hour at room temperature.", "2.3. Add 5 mL of water to the reaction mixture and stir for 5 minutes.", "2.4. Separate the organic layer and wash it with 5 mL of water.", "2.5. Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "2.6. Concentrate the solution under reduced pressure to obtain tert-butyl N-cyclohexyl-N-methylcarbamate as a colorless liquid." ] }

CAS RN

907209-76-1

Molecular Formula

C12H23NO2

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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